molecular formula C8H11NO2 B11821799 N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine

Cat. No.: B11821799
M. Wt: 153.18 g/mol
InChI Key: FPNMHPLWVLHFCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines .

Scientific Research Applications

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine has gained significant attention in scientific research due to its potential biological activity. It is used in various fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its furan ring and hydroxylamine group contribute to its versatility in chemical reactions and potential therapeutic applications.

Biological Activity

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a furan ring and a hydroxylamine functional group. The chemical formula is C7H9NO2C_7H_9NO_2, and it is categorized under hydroxylamines, known for their diverse biological roles.

Inhibition of Proinflammatory Mediators

Research indicates that related compounds, such as 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone (HMP), exhibit significant anti-inflammatory effects. HMP has been shown to suppress the synthesis of nitric oxide (NO) in RAW 264.7 murine macrophage cells through the inhibition of specific signaling pathways, including p38 MAP kinase and ATF-2 pathways. This suggests that this compound may also exert similar effects due to structural similarities with HMP .

Antioxidant Properties

Hydroxylamines are known for their role as reducing agents and antioxidants. The hydroxylamine functional group can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property makes compounds like this compound candidates for further investigation in antioxidant therapies .

Molecular Docking Studies

Molecular docking studies have shown that compounds structurally similar to this compound can effectively bind to target proteins involved in inflammatory pathways. This binding affinity indicates potential therapeutic applications in diseases characterized by chronic inflammation .

Comparative Analysis of Biological Activities

Compound NameMechanism of ActionBiological ActivityReferences
This compoundPotential inhibition of NO synthesisAntioxidant, anti-inflammatory ,
3-(2-Hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone (HMP)Inhibition of p38 MAPK pathwayAnti-inflammatory
HydroxylamineReducing agent, antioxidantDNA mutation induction, oxidative stress reduction

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine

InChI

InChI=1S/C8H11NO2/c1-3-7(9-10)8-5-4-6(2)11-8/h4-5,10H,3H2,1-2H3

InChI Key

FPNMHPLWVLHFCR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=C(O1)C

Origin of Product

United States

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